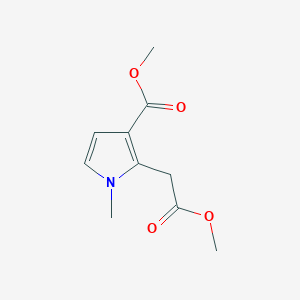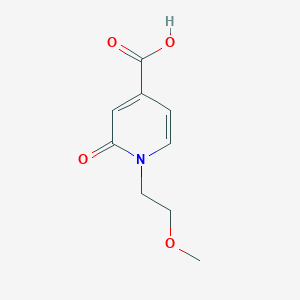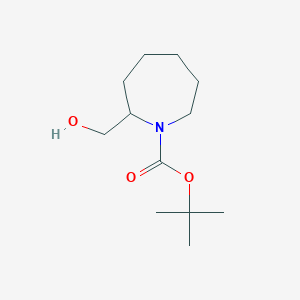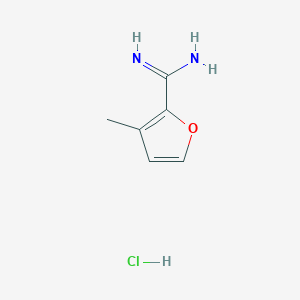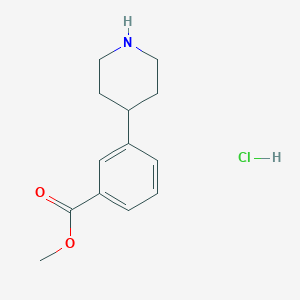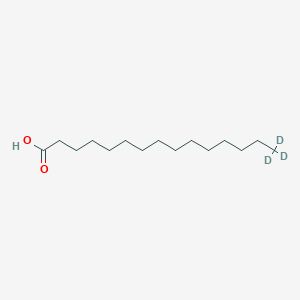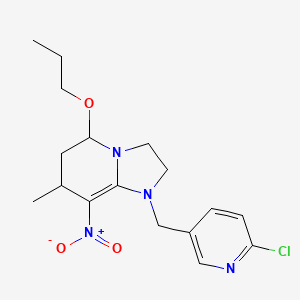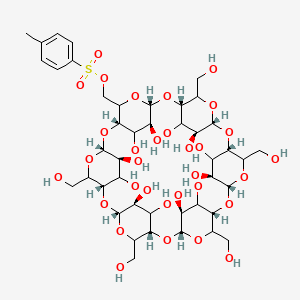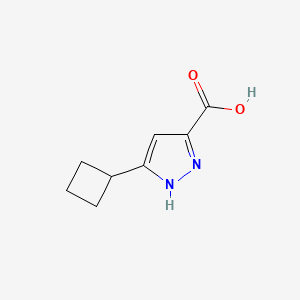
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide
Overview
Description
Molecular Structure Analysis
The molecular formula of 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is C8H8Cl2N2O3S. The molecular weight is 283.13 g/mol.Physical And Chemical Properties Analysis
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Cytotoxic Activity
Some novel sulfonamide derivatives, including 2-chloro-N-(4-sulfamoylphenyl)acetamides, have been studied for their cytotoxic activity against cancer cell lines. These compounds demonstrated significant potential in in vitro settings against breast and colon cancer cell lines, with some compounds outperforming standard drugs like 5-fluorouracil in efficacy (Ghorab et al., 2015).
Structural and Conformational Studies
The conformations of certain acetamides, including 2-chloro-N-[2-(methylsulfanyl)phenyl]-acetamides, have been analyzed using dipole moment methods and quantum chemical calculations. This research provides insights into the molecular structure and preferred conformations of these compounds, which is vital for understanding their chemical properties and potential applications (Ishmaeva et al., 2015).
Building Block in Heterocyclic Synthesis
2-cyano-N-(4-sulfamoylphenyl) acetamide, a related compound, has been extensively used as a synthon in the synthesis of polyfunctionalized heterocyclic compounds. This highlights its utility in organic synthesis, particularly for creating complex molecular structures with potential applications in various fields (Gouda, 2014).
Herbicide Metabolism
Studies on chloroacetamide herbicides and their metabolites, including 2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide, have provided insights into their metabolism in human and rat liver microsomes. Understanding the metabolic pathways of these herbicides is crucial for assessing their environmental impact and potential health risks (Coleman et al., 2000).
Antimicrobial Activity
A study on bis-heterocyclic sulfamoyl acetamides, which include chloro-substituted compounds, demonstrated potential antimicrobial activity. These findings are significant for the development of new antimicrobial agents, particularly against resistant strains of bacteria and fungi (Divya et al., 2015).
Safety And Hazards
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide is classified as dangerous, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O3S/c9-4-8(13)12-7-3-5(16(11,14)15)1-2-6(7)10/h1-3H,4H2,(H,12,13)(H2,11,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODGSEJVGHBAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chloro-5-sulfamoylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1419081.png)
![2-[4-(3-Methylbutoxy)phenyl]ethanamine](/img/structure/B1419083.png)
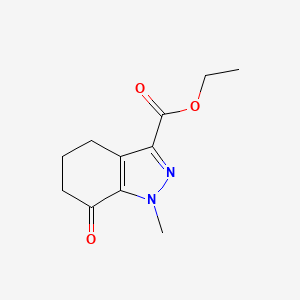
![5-[(1,3-Dioxan-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1419088.png)

